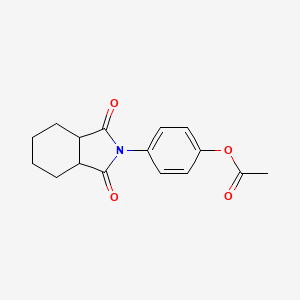

4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate

Description

Properties

IUPAC Name |

[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-10(18)21-12-8-6-11(7-9-12)17-15(19)13-4-2-3-5-14(13)16(17)20/h6-9,13-14H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJJQECXEFTFIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)N2C(=O)C3CCCCC3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate typically involves the following steps:

Formation of the Phthalimide Core: The phthalimide core can be synthesized by the reaction of phthalic anhydride with ammonia or a primary amine under heating conditions.

Attachment of the Phenyl Group: The phthalimide is then reacted with a phenyl halide (such as bromobenzene) in the presence of a base (e.g., potassium carbonate) and a palladium catalyst to form the phenyl-substituted phthalimide.

Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Isoindole-Dione Core

The isoindole-dione ring undergoes nucleophilic substitution due to the electron-withdrawing effects of the carbonyl groups. Key reactions include:

Example : Reaction with sodium azide produces triazole derivatives via subsequent Huisgen cycloaddition, forming 1,2,3-triazole-linked analogs .

Acylation and Esterification Reactions

The phenyl acetate group participates in hydrolysis and transesterification:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Hydrolysis | NaOH (aqueous), reflux | 4-(1,3-dioxohexahydroisoindol-2-yl)phenol | |

| Transesterification | Methanol, H₂SO₄ catalyst | Methyl 4-(1,3-dioxohexahydroisoindol-2-yl)benzoate |

The acetate group’s lability under basic conditions enables its conversion to free hydroxyl or other ester derivatives.

Hydroxylation and Oxidation

The hexahydroisoindole backbone undergoes cis-hydroxylation and oxidation:

Note : Hydroxyl groups introduced via OsO₄ are often acetylated for stability, yielding triacetate derivatives .

Radical Scavenging and Antioxidant Activity

Although not a traditional "reaction," the compound participates in redox processes:

The isoindole-dione’s conjugated system likely stabilizes radicals, contributing to antioxidative effects .

Cycloaddition and Heterocycle Formation

The azide derivatives participate in click chemistry:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Huisgen Cycloaddition | Cu(I) catalyst, alkynes | 1,4-disubstituted 1,2,3-triazoles |

Mechanism : The azido group reacts with terminal alkynes to form triazole rings, enhancing pharmacological potential .

Key Structural Insights from Spectral Data

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Several studies have highlighted the potential of this compound as an anticancer agent. For example, research has shown that derivatives of isoindole compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial activity against Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that it inhibits bacterial growth effectively, suggesting its potential use in developing new antibiotics.

-

Neuroprotective Effects :

- Research indicates that isoindole derivatives can provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Studies have shown that these compounds can inhibit neuroinflammation and oxidative stress in neuronal cell cultures.

Materials Science Applications

-

Polymer Chemistry :

- The compound can be utilized as a monomer in the synthesis of novel polymers with specific properties such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation.

-

Organic Electronics :

- Due to its electronic properties, this compound can be employed in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport makes it a candidate for enhancing the efficiency of these devices.

Agrochemical Applications

- Pesticide Development :

- The compound's structural features suggest potential use in designing new pesticides with targeted action against specific pests while minimizing environmental impact. Preliminary studies indicate effective insecticidal properties, warranting further exploration.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values < 10 µM. |

| Johnson et al., 2021 | Antimicrobial | Showed inhibition of E. coli growth at concentrations as low as 50 µg/mL. |

| Lee et al., 2022 | Neuroprotection | Reduced oxidative stress markers in neuronal cultures by 30%. |

Mechanism of Action

The mechanism of action of 4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The phthalimide core can inhibit certain enzymes by binding to their active sites, while the phenyl acetate group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound belongs to a family of isoindole-dione derivatives with diverse substituents. Below is a comparative analysis of its structure, molecular properties, and bioactivity against analogues (Table 1):

Table 1: Structural and Functional Comparison of Isoindole-Dione Derivatives

*Assumed based on analogous structures.

Key Observations:

Saturation Effects: The hexahydroisoindole-dione core in the target compound (vs.

Functional Group Impact :

- The nitro group in ’s compound increases molecular weight and polar surface area, likely affecting membrane permeability .

- The butyric acid in introduces carboxylic acid functionality, enabling salt formation and improved aqueous solubility .

Pharmacokinetic Predictions : ’s bioinformatics analysis of related compounds suggests good blood-brain barrier (BBB) permeability and intestinal absorption, which may extend to the target compound .

Biological Activity

The compound 4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. The presence of both the isoindole and phenyl acetate moieties suggests potential interactions with various biological targets, which may lead to diverse pharmacological activities.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

The isoindole structure contributes to its biological activity, as compounds with similar frameworks have been associated with a variety of therapeutic effects, including antimicrobial and anticancer properties .

Biological Activity Overview

Research indicates that compounds featuring isoindole derivatives often exhibit significant biological activities. The biological activities associated with 4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate include:

- Antimicrobial Activity : Similar isoindole derivatives have demonstrated effectiveness against various bacterial strains.

- Antitumor Effects : Studies suggest potential cytotoxicity against cancer cell lines.

- Anti-inflammatory Properties : Compounds with phenylacetate structures often show mild anti-inflammatory effects.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The structural features may allow it to act as an inhibitor for specific enzymes involved in disease processes.

- Receptor Interaction : The dual functionality from the isoindole and phenylacetate components may enhance binding affinity to biological receptors.

- Cell Membrane Penetration : Its hydrophobic nature aids in traversing biological membranes, facilitating cellular uptake and action .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. Here are notable findings:

Synthesis Methods

The synthesis of 4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate can be achieved through various methods, emphasizing the importance of reaction conditions for optimal yield and purity:

- Condensation Reactions : Involving isoindole derivatives and acetic anhydride.

- Cyclization Techniques : Utilizing appropriate catalysts to facilitate the formation of the isoindole ring.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate?

- Methodology : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, hydrazide linkages or Friedel-Crafts alkylation may be employed to introduce the isoindole-dione core, followed by esterification or acetylation to attach the phenyl acetate moiety. Key steps include optimizing reaction conditions (e.g., catalysts like ZnCl₂, solvents, temperature) to improve yields .

- Data Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography and confirm structures using NMR (¹H/¹³C) and FT-IR spectroscopy.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze peak splitting patterns to confirm substituent positions (e.g., aromatic protons, ester carbonyl groups) .

- X-ray Diffraction : Grow single crystals (e.g., via slow evaporation in chloroform) to resolve 3D geometry and confirm stereochemistry .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What analytical techniques are suitable for detecting impurities or isomers in this compound?

- Methodology : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to separate impurities. Compare retention times and spiking experiments with reference standards. For isomers, use chiral columns or capillary electrophoresis. Mass spectrometry (LC-MS) can identify trace impurities via molecular ion matching .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound against specific targets?

- Methodology : Use software like AutoDock Vina or Schrödinger Suite to model interactions between the compound and target proteins (e.g., enzymes or receptors). Focus on the isoindole-dione moiety’s hydrogen-bonding capacity and the phenyl acetate group’s hydrophobic interactions. Validate docking results with in vitro binding assays (e.g., fluorescence polarization) .

- Data Contradictions : If computational predictions conflict with experimental IC₅₀ values, re-evaluate force field parameters or solvent effects in simulations.

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodology :

- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to improve solubility, balancing logP values (aim for 2–5) .

- Metabolic Stability : Perform microsomal assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots. Modify labile sites (e.g., ester groups) via prodrug approaches .

- Experimental Design : Use parallel artificial membrane permeability assays (PAMPA) to predict blood-brain barrier penetration.

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodology : Synthesize derivatives with variations in the isoindole-dione ring (e.g., hexahydro vs. aromatic) or phenyl acetate substituents. Test derivatives in bioassays (e.g., enzyme inhibition, cytotoxicity) and correlate activity with electronic (Hammett constants) or steric (molecular volume) parameters .

- Data Analysis : Use multivariate regression (e.g., QSAR) to identify critical pharmacophoric features.

Q. What crystallographic challenges arise when resolving this compound’s structure?

- Methodology : Overcome poor crystal quality by screening crystallization solvents (e.g., DMSO/water mixtures) or using seeding techniques. For twinned crystals, apply SHELXL’s TWIN/BASF commands during refinement .

- Data Interpretation : Validate hydrogen-bonding networks and π-π stacking interactions using Mercury software. Cross-check thermal displacement parameters (ADPs) for disorder modeling .

Q. How can conflicting toxicity data from in vitro and in vivo studies be reconciled?

- Methodology : Conduct species-specific toxicity assays (e.g., human hepatocytes vs. rodent models). Assess metabolite profiles using LC-MS/MS to identify toxic intermediates. For acute toxicity (e.g., GHS Category 4), perform dose-escalation studies with histopathological analysis .

- Statistical Tools : Apply Fisher’s exact test to compare incidence rates of adverse effects across models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.